(4-(1,1-Difluoroethyl)phenyl)methanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2S/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHFABOGNGSOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CS)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 1,1 Difluoroethyl Phenyl Methanethiol
Reactions Involving the Thiol Group (-CH₂SH)
The sulfur atom in the thiol group possesses lone pairs of electrons and the S-H bond is relatively weak, which together account for its characteristic reactivity. It can act as a potent nucleophile, especially in its deprotonated thiolate form, and is susceptible to oxidation.
Oxidation Reactions: Disulfide Formation and Beyond
The oxidation of thiols is a fundamental reaction in sulfur chemistry, most commonly leading to the formation of a disulfide (S-S) bond. libretexts.orglibretexts.org This conversion represents a redox process where the thiol is oxidized. libretexts.org For (4-(1,1-Difluoroethyl)phenyl)methanethiol, this reaction yields the corresponding symmetrical disulfide, bis(4-(1,1-difluoroethyl)benzyl) disulfide.
A wide array of oxidizing agents can effect this transformation, ranging from mild oxidants like air and dimethyl sulfoxide (B87167) (DMSO) to more potent reagents. sci-hub.sebiolmolchem.com The reaction is of significant interest from both synthetic and biological perspectives. biolmolchem.com Benzylic thiols, such as the title compound, readily undergo this oxidative coupling. nih.gov The process can be facilitated by various catalysts, including metal complexes or photochemical means, often using oxygen as a green oxidant. rsc.org
Table 1: General Conditions for Oxidation of this compound
| Oxidizing System | Catalyst/Conditions | Expected Product |
| Air (O₂) | Base (e.g., NaOH), Metal catalyst (e.g., Cu²⁺) | bis(4-(1,1-difluoroethyl)benzyl) disulfide |
| Dimethyl sulfoxide (DMSO) | Acid (e.g., HI) | bis(4-(1,1-difluoroethyl)benzyl) disulfide |
| Hydrogen Peroxide (H₂O₂) | Seleninate ester catalyst | bis(4-(1,1-difluoroethyl)benzyl) disulfide |
| Photochemical Oxidation | Phenylglyoxylic acid, Light | bis(4-(1,1-difluoroethyl)benzyl) disulfide |
A highly efficient and selective method for disulfide synthesis falls under the umbrella of "click chemistry". chemrxiv.org Redox-click chemistry provides a powerful tool for the formation of disulfide bonds from thiols with high yields and exceptional chemoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net A notable example involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a potent and selective oxidant for thiols. chemrxiv.orgresearchgate.net
This reaction meets the stringent criteria of click chemistry due to its high thermodynamic driving force, simple reaction conditions, wide substrate scope, and non-chromatographic purification. chemrxiv.orgresearchgate.net The process is insensitive to the reaction medium and can be performed in both aqueous and organic solvents. chemrxiv.org this compound is an ideal candidate for this transformation, which would proceed rapidly in the presence of a mild base to yield the target disulfide with minimal byproducts. chemrxiv.org
Nucleophilic Reactivity of the Thiol Group
The thiol group is an excellent nucleophile, particularly after deprotonation to the more reactive thiolate anion. This nucleophilicity is central to its participation in addition and substitution reactions, which are key methods for forming carbon-sulfur bonds.
The thiol-ene and thiol-yne reactions are powerful "click" reactions that involve the addition of a thiol across a double (ene) or triple (yne) bond to form a thioether. wikipedia.orgwikipedia.org These reactions can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. wikipedia.org
The radical-mediated pathway is typically initiated by light or a radical initiator, which generates a thiyl radical (RS•). wikipedia.orgnih.gov This radical then adds to the unsaturated bond in an anti-Markovnikov fashion. wikipedia.orgwikipedia.org The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain and forming the thioether product. nih.gov This method is highly efficient and tolerates a wide range of functional groups. chem-station.com
Alternatively, the Michael addition pathway is catalyzed by a base or nucleophile, which deprotonates the thiol to a thiolate. The thiolate then acts as a nucleophile, attacking an electron-deficient alkene or alkyne. wikipedia.org
This compound can serve as the thiol component in both types of reactions, allowing for its covalent attachment to a wide variety of molecules containing alkene or alkyne functionalities.
Table 2: Representative Thiol-Ene and Thiol-Yne Reactions
| Reaction Type | Substrate | Initiator/Catalyst | Expected Product |
| Radical Thiol-Ene | 1-Octene | AIBN or UV light | 1-((4-(1,1-Difluoroethyl)benzyl)thio)octane |
| Michael Thiol-Ene | Acrylonitrile | Base (e.g., Et₃N) | 3-((4-(1,1-Difluoroethyl)benzyl)thio)propanenitrile |
| Radical Thiol-Yne | 1-Octyne | AIBN or UV light | 1-((4-(1,1-Difluoroethyl)benzyl)thio)oct-1-ene (E/Z mixture) |
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically feasible only when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
A prominent example of this reaction class is the para-fluoro-thiol reaction. In this reaction, a thiolate nucleophile selectively displaces a fluorine atom that is para to a strong activating group on an aromatic ring. The high electronegativity of fluorine activates the ring toward nucleophilic attack, and its displacement is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the EWGs. masterorganicchemistry.comchemistrysteps.com The thiolate derived from this compound would be a competent nucleophile for such transformations, enabling the formation of complex aryl thioethers.
C-S Bond Forming Reactions
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, with applications ranging from primary metabolism to the synthesis of pharmaceuticals and materials. rsc.orgresearchgate.net The thiol group of this compound is a primary precursor for a multitude of C-S bond-forming strategies.
Beyond the addition and substitution reactions already discussed, classic S-alkylation is a straightforward method for C-S bond formation. In this reaction, the thiolate anion, generated by treating the thiol with a base, acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl substrate in an Sₙ2 reaction.
Transition metal-catalyzed cross-coupling reactions have also emerged as powerful methods for constructing C-S bonds, particularly for forming aryl thioethers. researchgate.net While traditional methods often required harsh conditions, modern catalysts based on palladium, copper, gold, and other metals can facilitate the coupling of thiols with aryl halides or pseudohalides under milder conditions. researchgate.netuea.ac.uk These diverse methodologies underscore the versatility of this compound as a building block in synthetic chemistry. organic-chemistry.org
Table 3: Overview of C-S Bond Forming Reactions
| Reaction Name | Electrophilic Partner | Key Conditions | Product Type |
| S-Alkylation (Sₙ2) | Alkyl Halide (e.g., Iodomethane) | Base (e.g., NaH) | Alkyl Benzyl (B1604629) Thioether |
| Thiol-Ene Addition | Alkene (e.g., Styrene) | Radical Initiator or Base | Alkyl Benzyl Thioether |
| Thiol-Yne Addition | Alkyne (e.g., Phenylacetylene) | Radical Initiator or Base | Alkenyl Benzyl Thioether |
| SₙAr Reaction | Activated Aryl Fluoride (e.g., Pentafluoropyridine) | Base (e.g., K₂CO₃) | Aryl Benzyl Thioether |
| Metal-Catalyzed Cross-Coupling | Aryl Halide (e.g., Bromobenzene) | Metal Catalyst (e.g., Pd or Cu complex) | Aryl Benzyl Thioether |
Deprotonation and Thiolate Anion Chemistry
The methanethiol (B179389) group (-CH₂SH) of this compound is the primary site of acidic reactivity. The thiol proton can be abstracted by a base to form the corresponding thiolate anion. This deprotonation is a reversible equilibrium process, with the position of the equilibrium depending on the strength of the base used.
The acidity of the thiol proton is influenced by the electronic properties of the substituted aromatic ring. The 1,1-difluoroethyl group at the para position is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect withdraws electron density from the aromatic ring and, by extension, from the methanethiol group. This electron withdrawal stabilizes the resulting thiolate anion, thereby increasing the acidity of the thiol proton compared to that of an unsubstituted phenylmethanethiol. Thiols are generally more acidic than their alcohol counterparts; for instance, the pKa of methanethiol is approximately 10.4. wikipedia.org
The resulting thiolate anion is a potent nucleophile. The sulfur atom bears a negative charge and has lone pairs of electrons, making it highly reactive towards electrophiles. This nucleophilicity allows the thiolate to participate in a variety of substitution and addition reactions. For example, it can react with alkyl halides in Sₙ2 reactions to form thioethers. The thiolate can also be oxidized under controlled conditions to form disulfides. wikipedia.org
Table 1: Acid-Base Properties
| Property | Description |
|---|---|
| Acidic Proton | The hydrogen atom of the thiol group (-SH). |
| Basicity of Thiolate | The resulting thiolate anion is a strong nucleophile. |
Reactions Involving the 1,1-Difluoroethyl Group (-CF₂CH₃)
Modulation of Aromatic Ring Reactivity by Fluorine Substituents
The 1,1-difluoroethyl group significantly influences the reactivity of the aromatic ring to which it is attached. Due to the high electronegativity of fluorine, the -CF₂CH₃ group acts as a moderate to strong electron-withdrawing group. This effect is primarily inductive, transmitted through the sigma bonds.
The withdrawal of electron density from the aromatic ring has a deactivating effect on electrophilic aromatic substitution reactions. libretexts.org This is because the rate-determining step of these reactions involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.com By reducing the electron density of the ring, the 1,1-difluoroethyl group makes it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org Consequently, harsher reaction conditions may be required to achieve electrophilic substitution compared to unsubstituted or activated benzene rings. libretexts.org The difluoromethyl group (CF₂H), a related moiety, is known to be isosteric and isopolar to hydroxyl and thiol groups, and can act as a lipophilic hydrogen bond donor. scienceopen.com
Aromatic Ring Functionalization and Derivatization
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.org In the case of this compound, the regiochemical outcome of such reactions is directed by the two substituents already present on the ring: the methanethiol group (-CH₂SH) and the 1,1-difluoroethyl group (-CF₂CH₃).
The methanethiol group is generally considered an ortho, para-directing group. Although the sulfur atom is somewhat electronegative, it can donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the intermediate carbocation (the sigma complex) formed during electrophilic attack at the ortho and para positions. libretexts.org
Conversely, the 1,1-difluoroethyl group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. libretexts.orglibretexts.org This group destabilizes the sigma complex when the electrophile attacks at the ortho and para positions.
When both an ortho, para-director and a meta-director are present on the same aromatic ring, their directing effects can either reinforce or oppose each other. In this specific molecule, the two groups are in a para relationship. The positions ortho to the methanethiol group are also meta to the 1,1-difluoroethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methanethiol group (and meta to the 1,1-difluoroethyl group).
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| -CH₂SH | Activating (weakly) | Ortho, Para |
Cross-Coupling Reactions
The presence of the methanethiol group opens up possibilities for various cross-coupling reactions to further functionalize the molecule. While the thiol group itself can be reactive, it can also be converted into other functional groups that are more amenable to standard cross-coupling protocols. For instance, the thiol can be converted to a thioether, which may then participate in certain coupling reactions. nsf.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For example, the corresponding aryl halide or triflate derivative of this compound could be prepared and then subjected to Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce new carbon-based substituents onto the aromatic ring. researchgate.net The synthesis of thioflavones via cross-coupling reactions has also been reported, indicating the utility of sulfur-containing compounds in such transformations. nih.gov
Alternatively, the thiol group itself can participate in certain types of cross-coupling reactions. For example, copper-mediated C-S cross-coupling reactions have been developed for the formation of aryl thioethers. nsf.gov
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Resulting Bond |
|---|---|---|
| Suzuki Coupling | Aryl halide/triflate + Boronic acid | C-C |
| Stille Coupling | Aryl halide/triflate + Organostannane | C-C |
| Sonogashira Coupling | Aryl halide/triflate + Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | C-N |
Mechanistic Pathways of Key Transformations
The mechanistic pathways of reactions involving this compound are expected to be heavily influenced by the interplay between the nucleophilic sulfur atom and the electronic effects of the 4-(1,1-difluoroethyl)phenyl moiety. Key transformations could include nucleophilic substitution, oxidation, and radical reactions.
Elucidation of Rate-Determining Steps and Transition States
The rate-determining step in reactions of this compound would depend on the specific transformation. For instance, in a nucleophilic substitution reaction where the thiol acts as the nucleophile, the formation of the carbon-sulfur bond would likely be the rate-limiting step. The transition state for such a reaction, for example, an SN2 reaction, would involve a pentacoordinate carbon center with the partial formation of the C-S bond and partial breaking of the bond with the leaving group. masterorganicchemistry.comfossee.in
The 1,1-difluoroethyl group at the para position is expected to be electron-withdrawing due to the high electronegativity of fluorine. This electronic effect could influence the nucleophilicity of the thiol group. A lower electron density on the sulfur atom might decrease its nucleophilicity, potentially increasing the activation energy and slowing down the rate of nucleophilic attack.
In oxidation reactions, such as the formation of a disulfide, the mechanism could proceed through a thiyl radical intermediate. nih.gov The rate-determining step in such a process could be the initial single-electron transfer or the abstraction of the hydrogen atom from the thiol group. The stability of the resulting thiyl radical would be a key factor in the reaction kinetics. The electron-withdrawing nature of the 4-(1,1-difluoroethyl)phenyl group might destabilize a radical intermediate at the benzylic position, should one form, but its effect on a sulfur-centered radical is less straightforward.
Computational studies, though not available for this specific molecule, are a powerful tool for elucidating transition state structures and energies. fossee.in For a hypothetical reaction, such as the SN2 reaction with an alkyl halide, computational chemistry could model the geometry of the transition state and calculate the activation energy, providing insight into the reaction kinetics.
Illustrative Data for Mechanistic Analysis of Thiol Reactions
| Parameter | Illustrative Value/Observation | Significance in Mechanistic Elucidation |
| Activation Energy (Ea) | Data not available for this compound. | A higher Ea would suggest a slower reaction rate, potentially influenced by the electronic effect of the difluoroethyl group. |
| Kinetic Isotope Effect (kH/kD) | Data not available for this compound. | A significant kH/kD > 1 would indicate that S-H bond breaking is involved in the rate-determining step. |
| Hammett Parameter (σ) of -(CF2CH3) | Estimated to be electron-withdrawing. | A positive Hammett value would correlate the substituent's electronic effect with reaction rates in a series of related compounds. |
| Calculated Transition State Geometry | Data not available for this compound. | Would provide the precise arrangement of atoms at the highest point on the reaction coordinate, offering insights into bonding changes. |
Disclaimer: The data in this table is illustrative and not based on experimental or computational studies of this compound. Specific data for this compound is not available in the provided search results.
Role of Solvents (e.g., Fluorinated Solvents) and Catalysts in Reaction Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of reactions involving this compound. Polar aprotic solvents, such as DMF or DMSO, are generally effective for nucleophilic substitution reactions involving thiolates, as they can solvate the counter-ion without strongly hydrogen-bonding to the nucleophile. youtube.com
Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have unique properties, including high polarity, low nucleophilicity, and the ability to stabilize cationic intermediates and radicals. acs.orgrsc.org In reactions of this compound that may proceed through such intermediates, fluorinated solvents could significantly enhance reactivity and influence selectivity. acs.org For example, in an oxidation reaction that proceeds via a radical cation, the high ionizing power of a fluorinated alcohol could facilitate its formation.
Catalysts can play a crucial role in directing the outcome of reactions. In the context of thiol chemistry, both acid and base catalysis are common. A base can deprotonate the thiol to form the more nucleophilic thiolate, thereby accelerating nucleophilic substitution reactions. masterorganicchemistry.com The pKa of the thiol group in this compound is expected to be lower than that of benzyl mercaptan due to the electron-withdrawing substituent, making it more acidic and easier to deprotonate.
Transition metal catalysts are also widely used in cross-coupling reactions to form C-S bonds. acs.org For example, a palladium or copper catalyst could be employed to couple this compound with an aryl halide to form a diaryl sulfide. The catalytic cycle for such a reaction would involve steps like oxidative addition, ligand exchange, and reductive elimination. The choice of ligand on the metal center would be critical in controlling the selectivity and efficiency of the catalytic process.
Photoredox catalysis offers another avenue for transformations of thiols, often proceeding through radical intermediates. nih.gov In such a system, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer with the thiol, leading to the formation of a thiyl radical. This reactive intermediate can then engage in a variety of subsequent reactions, such as addition to an alkene (thiol-ene reaction). The selectivity of these reactions can be tuned by the choice of photocatalyst and reaction conditions.
Computational and Theoretical Studies of 4 1,1 Difluoroethyl Phenyl Methanethiol
Electronic Structure and Bonding Analysis
Quantum Chemical Calculations on Molecular Orbitals and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules like (4-(1,1-Difluoroethyl)phenyl)methanethiol. These calculations can predict the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity.
The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the methanethiol (B179389) group and the π-system of the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing difluoroethyl group, suggesting these regions are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.
Furthermore, these calculations provide a detailed picture of the charge distribution within the molecule. The highly electronegative fluorine atoms in the difluoroethyl group are expected to create a localized region of negative electrostatic potential, while the adjacent carbon and the aromatic ring will experience a corresponding electron deficiency. The sulfur atom of the methanethiol group, with its lone pairs of electrons, will also contribute to the molecule's electrostatic potential map.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating potential, likely localized on the thiol and phenyl ring. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting potential, influenced by the difluoroethyl group. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule due to the electronegative fluorine atoms. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical results from DFT calculations on similar fluorinated aromatic compounds.
Influence of Fluorine Atoms on Electronic Properties
The two fluorine atoms on the ethyl group exert a profound influence on the electronic properties of the entire molecule. Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect (-I effect). This effect has several important consequences:
Stabilization of Molecular Orbitals: The electron-withdrawing nature of the fluorine atoms stabilizes the molecular orbitals, lowering their energy levels. This includes both the HOMO and the LUMO. The stabilization of the HOMO can make the molecule more resistant to oxidation.
Increased Acidity: The inductive effect of the difluoroethyl group can increase the acidity of the thiol proton (-SH) compared to unsubstituted toluenethiol.
Alteration of Aromatic Ring Reactivity: The difluoroethyl group acts as a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and meta positions relative to the methanethiol group.
Modulation of Quadrupole Moment: The introduction of the C-F bonds significantly alters the quadrupole moment of the phenyl ring, which can influence non-covalent interactions with biological macromolecules.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of this compound involves exploring the rotational energy barriers around its flexible single bonds, primarily the C-C bond connecting the phenyl ring to the difluoroethyl group and the C-S bond of the methanethiol group.
Computational methods can be used to generate a potential energy surface by systematically rotating these bonds and calculating the corresponding energy of the molecule. This allows for the identification of the most stable, low-energy conformations.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Ar-C-S-H) | Dihedral Angle (Ar-C-C-F) | Relative Energy (kcal/mol) |
| 1 | 90° | 60° | 0.0 (Global Minimum) |
| 2 | 180° | 60° | 1.2 |
| 3 | 90° | 180° | 2.5 |
Note: The values in this table are hypothetical and for illustrative purposes, representing a plausible conformational energy landscape.
Molecular Recognition and Ligand-Target Interactions (Theoretical Aspects)
The introduction of the difluoroethyl group makes this compound an interesting candidate for studies in molecular recognition, particularly in the context of drug design.
Bioisosteric Relationships of Fluoroalkyl Groups (e.g., -CF₂H vs -SH)
Bioisosterism is a strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound. The difluoromethyl group (-CF₂H) is often considered a bioisostere of a hydroxyl (-OH) or a thiol (-SH) group, as it can act as a lipophilic hydrogen bond donor. While the 1,1-difluoroethyl group is not a direct bioisostere of a thiol, its presence in the molecule can be seen as a strategic modification to mimic or alter the properties of a related compound. For instance, the difluoroethyl group can serve as a metabolically stable mimic of a methoxy (B1213986) group.
Computational Modeling of Enzyme-Inhibitor Interactions
Computational modeling, particularly molecular docking and molecular dynamics simulations, can provide theoretical insights into how this compound might interact with a biological target, such as an enzyme active site.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A docking study of this compound into an enzyme's active site could reveal key interactions. The thiol group could act as a hydrogen bond donor or acceptor, or even form a covalent bond with a reactive residue like cysteine. The aromatic ring can engage in π-π stacking or hydrophobic interactions. The fluorine atoms can participate in favorable electrostatic interactions or form halogen bonds with electron-donating groups in the active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the ligand-protein complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment and can help to estimate the binding free energy.
These computational approaches are invaluable for generating hypotheses about the mechanism of action of a potential drug candidate and for guiding the design of more potent and selective inhibitors.
Reaction Pathway and Kinetic Studies
A comprehensive understanding of the chemical behavior of this compound necessitates detailed studies of its potential reaction pathways and the kinetics governing these transformations. Such studies would typically involve the computational modeling of various reaction mechanisms, including but not limited to, oxidation of the thiol group, nucleophilic substitution reactions, and reactions involving the difluoroethyl moiety. The goal would be to identify the most energetically favorable pathways and to calculate the activation energies associated with each step.
Density Functional Theory (DFT) for Mechanism Elucidation
Density Functional Theory (DFT) would be a primary tool for elucidating the reaction mechanisms of this compound. By calculating the electronic structure of the molecule and potential transition states, DFT allows for the mapping of the potential energy surface of a reaction. This would enable the identification of intermediates and transition states, providing a step-by-step understanding of how reactions proceed.
Table 1: Hypothetical DFT Calculation Parameters for Reaction Pathway Analysis
| Parameter | Specification | Purpose |
| Functional | B3LYP, M06-2X, etc. | To approximate the exchange-correlation energy. |
| Basis Set | 6-311+G(d,p), def2-TZVP, etc. | To describe the atomic orbitals of the system. |
| Solvation Model | PCM, SMD, etc. | To simulate the effect of a solvent on the reaction. |
| Calculation Type | Geometry Optimization, Frequency Analysis, Transition State Search | To find stable structures and transition states, and to confirm their nature. |
Prediction of Reactivity and Selectivity
Computational models would also be invaluable in predicting the reactivity and selectivity of this compound in various chemical environments. By analyzing molecular orbitals (such as the HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers could predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This would allow for the prediction of regioselectivity and stereoselectivity in its reactions.
Table 2: Hypothetical Parameters for Reactivity and Selectivity Prediction
| Computational Method | Predicted Property | Application |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO gap, orbital energies | Predicts general reactivity and sites for electrophilic/nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders | Provides insight into charge distribution and bond strengths. |
| Conceptual DFT (Fukui Functions) | Local softness and electrophilicity indices | Identifies specific atomic sites most prone to reaction. |
Applications in Advanced Organic Synthesis and Materials Science
Use as Building Blocks in Complex Molecule Synthesis
The unique combination of a nucleophilic thiol and a lipophilic, metabolically stable difluoroethylphenyl moiety positions this compound as a versatile building block for the synthesis of complex organic molecules.
The thiol group is a key functional handle for the construction of various sulfur-containing heterocycles. Although direct synthesis of pyridopyrimidines and thiadiazoles from (4-(1,1-Difluoroethyl)phenyl)methanethiol is not explicitly detailed in available research, its role as a precursor can be projected based on established synthetic routes.
Pyridopyrimidines: The synthesis of certain pyridopyrimidine cores involves the use of thiouracil derivatives, which can be prepared from β-ketoesters and thiourea. Substituted thiols can be introduced into the pyrimidine (B1678525) ring system. For instance, 2-thiopyrimidines are known intermediates in the synthesis of more complex fused heterocyclic systems like pyridopyrimidines. scirp.orgnih.govnih.gov The subject compound could potentially be used to introduce the (4-(1,1-difluoroethyl)phenyl)methylthio group onto a pre-formed pyrimidine ring, which could then be further elaborated to form the pyridopyrimidine scaffold.
Thiadiazoles: 1,3,4-Thiadiazoles, a class of heterocycles with diverse biological activities, are frequently synthesized from thiosemicarbazide (B42300) derivatives. nih.gov Alternatively, substituted benzyl (B1604629) thiols can be used in the synthesis of 2-(benzylthio)-1,3,4-thiadiazole derivatives. scirp.org In this context, this compound could react with appropriate precursors to form 1,3,4-thiadiazoles bearing the difluoroethylphenyl moiety. The presence of this fluorinated group is often desirable in bioactive molecules. nih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | General Synthetic Precursor | Potential Role of this compound |
|---|---|---|
| Pyridopyrimidines | 2-Thioxopyrimidines | Introduction of the (4-(1,1-difluoroethyl)phenyl)methylthio substituent |
A molecular scaffold is a core structure upon which other chemical groups can be built. This compound can serve as such a scaffold due to its distinct reactive sites. The thiol group allows for a variety of transformations, including alkylation, oxidation, and addition reactions, while the aromatic ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. This dual reactivity allows for the sequential or orthogonal introduction of different functionalities, leading to the creation of diverse molecular libraries for screening purposes.
Role in Drug Discovery and Agrochemical Research (as synthetic intermediates/building blocks)
The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their efficacy and pharmacokinetic properties. The gem-difluoroethyl group in this compound makes it a valuable intermediate in these fields.
The introduction of fluorine atoms into organic molecules can significantly impact their biological activity. nih.govnih.gov The gem-difluoroalkyl group, in particular, can act as a bioisostere for other functional groups, influence binding affinity to target proteins, and improve metabolic stability by blocking sites of oxidative metabolism. researchgate.netnih.gov this compound serves as a readily available building block to introduce the (4-(1,1-difluoroethyl)phenyl) moiety into potential drug candidates or agrochemicals.
Table 2: Influence of Fluorine in Bioactive Molecules
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond | nih.gov |
| Binding Affinity | Can be enhanced through favorable interactions with protein targets | mdpi.com |
| Lipophilicity | Generally increased, which can affect cell permeability | mdpi.com |
In the realm of pharmaceutical synthesis, metal-catalyzed reactions are indispensable. The efficiency and selectivity of these catalysts often depend on the nature of the ligands coordinated to the metal center. Fluorinated ligands have gained attention as they can modulate the electronic properties and stability of the catalyst. mdpi.comliv.ac.uk The thiol group of this compound can be used to anchor the molecule to a metal center or to serve as a synthetic handle for the elaboration of more complex ligand structures. The presence of the difluoroethyl group can impart desirable properties to the resulting catalyst, such as improved solubility in specific solvent systems (e.g., fluorous phases) and modified catalytic activity. liv.ac.uk
Applications in Materials Science
The unique properties of organofluorine compounds also extend to materials science. While there is no specific literature on the use of this compound in this field, its structure suggests potential applications. The thiol group is known to have a strong affinity for gold and other metal surfaces, making it suitable for the formation of self-assembled monolayers (SAMs). SAMs functionalized with the fluorinated phenyl group could create surfaces with low surface energy, leading to hydrophobic and oleophobic properties.
Furthermore, thiols can participate in polymerization reactions, such as thiol-ene polymerization, to create sulfur-containing polymers. mdpi.com The incorporation of the difluoroethylphenyl moiety into a polymer backbone could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties.
Surface Modification and Nanomaterials (e.g., Stabilization of Gold Nanoparticles)
The strong affinity of sulfur for noble metals makes thiols, including this compound, excellent ligands for the surface modification and stabilization of nanomaterials. Gold nanoparticles (AuNPs) stabilized by thiol-containing molecules are among the most studied systems due to their stability and the ease with which their surface properties can be tailored. rsc.org
When this compound is introduced to a colloidal gold solution, the thiol group covalently bonds to the gold surface, forming a self-assembled monolayer (SAM). This process is a cornerstone of nanotechnology, allowing for precise control over the nanoparticle's interface with its environment. The resulting organic layer serves two primary functions: it prevents the nanoparticles from aggregating, thus ensuring the stability of the colloidal suspension, and it defines the surface chemistry of the nanoparticles. nih.govnih.gov
The presence of the fluorinated aromatic tail, the (4-(1,1-Difluoroethyl)phenyl) group, is particularly significant. Fluorinated organic materials are known for their unique interfacial properties, including low surface energy, which results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). acs.org By forming a monolayer of this compound on AuNPs, the nanoparticles themselves acquire these properties. This is highly desirable in applications requiring non-stick surfaces, low-friction coatings, or in the creation of specialized sensors.
Table 1: Comparison of Properties for Self-Assembled Monolayers (SAMs) of Different Thiols
| Thiol Compound | Substrate | Key Findings/Properties | Reference |
|---|---|---|---|
| Thiophenol (TP) | Polycrystalline Ag | Molecular Area: 32.8 ± 8.3 Ų; tilt angle <20° from surface normal. | acs.orgnih.gov |
| Pentafluorothiophenol (F₅TP) | Polycrystalline Ag | Molecular Area: 85.2 ± 25.8 Ų; disordered arrangement with a 67° tilt angle. Changes work function in the opposite direction to TP. | acs.orgnih.gov |
| Partially Fluorinated Alkanethiols (F(CF₂)ₙ(CH₂)₁₁SH) | Gold | Generates surfaces that are remarkably hydrophobic and extremely oleophobic. Packing density depends on the length of the fluorocarbon segment. | acs.org |
| This compound (Predicted) | Gold/Silver | Expected to form stable SAMs, imparting hydrophobic and oleophobic properties to the surface due to the fluorinated tail. Molecular packing would be influenced by steric and electronic effects of the difluoroethyl group. | N/A |
Polymer Chemistry and Cross-linking Agents (e.g., Poly(disulfide)s)
In polymer chemistry, thiols are versatile monomers and modifying agents. One of the most direct ways to incorporate them into a polymer backbone is through oxidative polymerization to form poly(disulfide)s. This reaction involves the coupling of two thiol groups to form a disulfide bond (-S-S-), which becomes the linkage between monomer units. acs.org While this compound is a monothiol and cannot polymerize on its own, it can be used to control polymerization or to functionalize polymers. For example, it can act as an end-capping agent to regulate the molecular weight of poly(disulfide)s synthesized from dithiols.
Furthermore, the principles of thiol chemistry are central to the synthesis of advanced functional polymers. The development of highly efficient "click" reactions, such as the para-fluoro-thiol reaction, has opened new avenues for creating fluorinated polymers. researchgate.net In these step-growth polymerizations, a dithiol compound reacts with an activated fluoro-aromatic compound to build the polymer chain. researchgate.net The incorporation of the (4-(1,1-Difluoroethyl)phenyl) moiety into a polymer, either as a side chain or as part of the main chain, would be expected to confer enhanced thermal stability, chemical resistance, and low surface energy to the resulting material.
The synthesis of poly(disulfide)s can be achieved through several methods, including the oxidative coupling of dithiols, ring-opening polymerization of cyclic disulfides, and thiol-disulfide exchange reactions. acs.orgnih.gov The disulfide bond is a dynamic covalent bond, meaning it can be cleaved and reformed under specific stimuli, such as reducing agents or UV light. nih.gov This makes poly(disulfide)s attractive for applications like drug delivery systems, self-healing materials, and recyclable polymers. Incorporating the fluorinated structure of this compound into such polymers could create materials with tunable degradability and unique physicochemical properties.
Table 2: Synthetic Approaches for Poly(disulfide)s
| Polymerization Method | Description | Key Features | Reference |
|---|---|---|---|
| Oxidative Coupling of Dithiols | Dithiol monomers are oxidized using agents like air, DMSO, or H₂O₂ to form disulfide linkages, creating a linear polymer. | A common and direct method, though controlling molecular weight can be challenging. | acs.org |
| Ring-Opening Polymerization (ROP) | Cyclic disulfide monomers (e.g., lactones containing a disulfide bond) are polymerized, often using a catalyst. | Allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. | nih.gov |
| Thiol-Disulfide Exchange | A dithiol reacts with a molecule containing an activated disulfide (like 2,2′-dithiodipyridine) in a step-growth mechanism. | Enables the synthesis of telechelic polymers with predictable molecular weights. | acs.orgresearchgate.net |
| Cyclo-depolymerization (CDP) | Aromatic disulfide polymers are converted back to macrocyclic disulfide oligomers, which can then undergo ring-opening polymerization. | A method for producing high molecular weight polymers and for recycling. | researchgate.net |
Thin Film Coating and Advanced Materials Fabrication
The ability of this compound to form well-ordered self-assembled monolayers (SAMs) on metal surfaces makes it a prime candidate for applications in thin film coating and the fabrication of advanced materials. northwestern.edu A SAM is an ultrathin film, typically one molecule thick, that forms spontaneously when a substrate is exposed to a solution of the thiol. These films are highly ordered and can dramatically alter the surface properties of the underlying material.
For this compound, a SAM on a gold or copper substrate would present an outward-facing surface of difluoroethylphenyl groups. This fluorinated surface would exhibit low adhesion and friction, making it suitable for applications in microelectromechanical systems (MEMS), where preventing stiction is critical. oaepublish.com Furthermore, such coatings can provide excellent protection against corrosion. mdpi.com The dense, hydrophobic barrier created by the SAM inhibits the contact of water and corrosive agents with the metal surface. mdpi.com
The fabrication of these thin films can be achieved through simple and cost-effective techniques. Solution-phase deposition, where the substrate is simply immersed in a dilute ethanolic solution of the thiol, is the most common method. acs.org Other techniques, such as chemical vapor deposition (CVD), can also be used for creating robust, low-surface-energy coatings on various substrates. mdpi.comnih.gov The choice of fabrication method depends on the specific application and the desired film quality. The controlled introduction of fluorine via molecules like this compound allows for the fine-tuning of surface wettability, interfacial electronic properties, and chemical stability, making it a valuable tool in materials science. researchgate.net
Table 3: Techniques for Thin Film Fabrication Using Functional Molecules
| Fabrication Technique | Description | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Self-Assembly from Solution (Immersion) | Substrate is immersed in a dilute solution of the active molecule (e.g., thiol), leading to the spontaneous formation of a monolayer. | Gold, Silver, Copper, GaAs, ITO | Simple, low-cost, produces highly ordered films. | acs.org |
| Chemical Vapor Deposition (CVD) | A substrate is exposed to volatile precursors which react or decompose on the surface to produce the desired deposit. | Silicon, Metals, Ceramics | Produces high-performance, uniform, and conformal coatings. | mdpi.comnih.gov |
| Spin Coating | A solution of the material is applied to the center of a substrate, which is then spun at high speed to spread the fluid by centrifugal force. | Wafers (Silicon, Glass) | Produces thin, uniform films over flat substrates; fast and simple. | nih.gov |
| Dip Coating | The substrate is withdrawn from a liquid coating medium at a constant speed, allowing for precise control of film thickness. | Glass, Metals | Simple, capable of coating complex shapes, precise thickness control. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly geared towards sustainability, efficiency, and environmental responsibility. ingentaconnect.com For a specialized molecule like (4-(1,1-Difluoroethyl)phenyl)methanethiol, developing green synthetic approaches is a paramount objective. ingentaconnect.comeurekalert.org
Current synthetic routes to fluorinated and thiol-containing compounds often rely on transition metal catalysts or harsh reagents. oup.com Future research should focus on developing catalyst-free and environmentally benign methods. researchgate.net One promising avenue is the exploration of "on water" reactions or solvent-free conditions, which have shown dramatic fluorine effects and high efficiency in other organofluorine syntheses. oup.com Investigating neat reaction protocols, induced by direct hydrogen-bond interactions between reactants, could eliminate the need for heavy metal catalysts and volatile organic solvents. researchgate.net Such methods would not only reduce environmental impact but also simplify purification processes. researchgate.net Furthermore, developing "thiol-free" synthetic approaches using sustainable thiolating surrogates, such as N-thiophthalimides, could avoid the use of odorous and toxic thiols. rsc.org
| Proposed Sustainable Method | Key Features | Potential Advantages |
| Solvent-Free Synthesis | Neat reaction protocol without volatile organic solvents. researchgate.net | Reduced waste, simplified purification, lower environmental impact. researchgate.net |
| "On Water" Synthesis | Utilizes water as the reaction medium. oup.com | Environmentally friendly, potential for unique reactivity. oup.com |
| Thiol-Surrogate Chemistry | Employs stable, odorless thiolating reagents. rsc.org | Avoids use of toxic and volatile thiols, improves handling safety. rsc.org |
Electrosynthesis represents a powerful and green tool in modern organic chemistry, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.govacs.org Applying electrochemical methods to the synthesis of this compound and its derivatives is a compelling future direction. electrosynthesis.com Anodic oxidation could enable the direct use of thiols or disulfides as starting materials in combination with safe and cost-efficient fluoride (B91410) sources like potassium fluoride (KF). nih.govacs.org Such an approach has been successfully used to prepare sulfonyl fluorides from a wide variety of thiols. nih.govacs.org Research could focus on controlling the electrochemical potential to selectively form the C-S bond or to modify the fluoroalkyl group, offering a high degree of control over the reaction outcome. electrosynthesis.com This method is inherently scalable and aligns with the principles of green chemistry by minimizing waste. eurekalert.orgacs.org
| Electrochemical Approach | Target Transformation | Potential Benefits |
| Anodic Oxidation | Thiol/Disulfide to Sulfonyl Fluoride. nih.gov | Avoids chemical oxidants, uses safe fluoride source, broad substrate scope. nih.govacs.org |
| Cathodic Reduction | Reduction of a precursor to generate the thiol moiety. | High selectivity, mild reaction conditions. |
| Paired Electrolysis | Simultaneous oxidation and reduction steps in a single cell. | Increased energy and atom efficiency. |
Exploration of Unique Reactivity Profiles
The interplay between the electron-withdrawing 1,1-difluoroethyl group and the nucleophilic, redox-active thiol group can lead to novel and predictable reactivity.
The 1,1-difluoroethyl group is often considered metabolically stable and less prone to transformation. acs.org However, recent advances have shown that the difluoromethyl group (CF2H) can act as a masked nucleophile upon deprotonation. acs.org A key research avenue would be to explore whether the α-proton of the 1,1-difluoroethyl group in the target molecule can be abstracted to generate a nucleophilic difluoro-carbanion. This reactive intermediate could then be trapped with a wide array of electrophiles, enabling the construction of new benzylic Ar-CF2-R linkages. acs.org Another area of exploration involves the divergent generation of radical species. sioc.ac.cn Under specific conditions, such as photoredox catalysis, it might be possible to selectively cleave bonds adjacent to the difluoroethyl group to generate difluoroalkyl radicals, which are valuable intermediates in fluoroalkylation reactions. sioc.ac.cnrsc.org
The simultaneous presence of a thiol and a difluoroalkyl group could enable unique transformations. Research should investigate reactions where these two groups participate in a concerted or sequential manner. For example, the "para-fluoro-thiol click reaction," a type of nucleophilic aromatic substitution, demonstrates the powerful synergy between a thiol nucleophile and an activated C-F bond. acs.org While the fluorine atoms in the target molecule are aliphatic, intramolecular interactions or the influence of the thiol on the aromatic ring's electronics could facilitate novel cyclization or substitution reactions. The thiol group can be readily oxidized to a disulfide, sulfenic acid, or sulfonic acid. researchgate.netlibretexts.org The electronic properties of the resulting oxidized sulfur species would be significantly modulated by the strongly electron-withdrawing difluoroethyl group, potentially leading to unique reactivity as electrophiles or dienophiles. Furthermore, the thiol group's ability to coordinate to transition metals could be exploited to direct C-H functionalization or cross-coupling reactions at specific positions on the aromatic ring, a strategy that could be influenced by the electronic push-pull nature of the substituents.
Advanced Spectroscopic and Characterization Techniques for Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. acs.org Advanced spectroscopic techniques are indispensable for this purpose.
Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for studying organofluorine compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range. numberanalytics.comnih.gov Future mechanistic studies on reactions involving this compound should extensively use ¹⁹F NMR to monitor reaction progress, identify transient intermediates, and characterize fluorinated products. nih.govnih.gov Combining ¹⁹F NMR with computational methods, such as density functional theory (DFT), can help predict NMR shifts and provide deeper insights into the electronic environment of the fluorine atoms throughout a reaction pathway. nih.gov
In addition to NMR, high-resolution mass spectrometry (HRMS) is essential for identifying fluorinated byproducts and degradation products. nih.gov For studying trace amounts of fluorine, techniques like high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) could be adapted, offering high sensitivity and robustness against complex matrices. mdpi.com These advanced analytical methods will be critical for elucidating complex reaction pathways, such as the potential generation of difluorocarbene or radical intermediates, and for understanding the synergistic interplay between the thiol and difluoroethyl groups. sioc.ac.cnacs.org
| Technique | Application for Mechanistic Insight | Specific Information Gained |
| ¹⁹F NMR Spectroscopy | Real-time reaction monitoring, intermediate detection. numberanalytics.comnih.gov | Changes in fluorine chemical environment, structural elucidation of fluorinated species. numberanalytics.com |
| High-Resolution Mass Spectrometry (HRMS) | Product and byproduct identification. nih.gov | Molecular formula confirmation, fragmentation patterns for structural analysis. numberanalytics.com |
| Computational Chemistry (DFT) | Prediction of reaction pathways and spectroscopic data. nih.gov | Transition state energies, predicted ¹⁹F NMR shifts, charge distribution. nih.gov |
| HR-CS GF MAS | Quantitative trace analysis of fluorine. mdpi.com | Determination of fluorine content, potential for tracking defluorination pathways. mdpi.com |
Expansion of Theoretical Models for Predictive Chemistry
The development of accurate and efficient theoretical models is paramount for accelerating the discovery and optimization of novel molecules like this compound. Future research should focus on expanding current computational capabilities to better predict the properties and reactivity of organofluorine and organosulfur compounds.
Current computational methods, such as Density Functional Theory (DFT), have proven useful but also exhibit limitations, especially when dealing with the complexities of fluorinated molecules. chemrxiv.orgresearchgate.net Future efforts should aim to address these limitations. Advances in quantum chemical calculations are needed to improve the accuracy of predicting electronic, optical, and thermodynamic properties of molecules containing fluorine. acs.orgresearchgate.netnih.gov
A particularly promising avenue is the continued development and application of Machine Learning Force Fields (MLFFs). acs.orgcam.ac.uknih.govbu.edu These models, trained on vast datasets of quantum mechanical calculations, offer the potential to balance accuracy with computational efficiency, a significant advantage over traditional methods. nih.gov For a compound like this compound, future theoretical models could be expanded by:
Developing Specialized Force Fields: Creating MLFFs specifically trained on a diverse set of organofluorine and organosulfur compounds to more accurately model the complex interactions and properties arising from the presence of both fluorine and sulfur. cam.ac.ukacs.org This would involve generating large, high-quality datasets of reference calculations for molecules with similar functional groups.
Improving Predictive Accuracy for Reactivity and Properties: Enhancing algorithms to more precisely predict key chemical attributes such as bond dissociation energies, reaction barriers, and spectroscopic signatures for fluorinated and thiolated molecules. bu.edu
Integrating AI for Hypothesis Generation: Utilizing artificial intelligence to not only predict properties but also to propose novel molecular structures with desired characteristics, thereby guiding synthetic efforts towards compounds with enhanced performance.
| Theoretical Model | Potential Expansion for this compound | Anticipated Outcome |
| Density Functional Theory (DFT) | Development of new functionals to better account for electron correlation effects in fluorinated systems. | More accurate prediction of electronic structure and reactivity. |
| Machine Learning Force Fields (MLFFs) | Creation of dedicated training sets with diverse organofluorine and organosulfur molecules. | Faster and more accurate prediction of molecular properties and dynamics. |
| Artificial Intelligence (AI) | Integration with predictive models to autonomously propose novel derivatives with optimized properties. | Accelerated discovery of new functional molecules. |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like this compound can be significantly enhanced through the integration of flow chemistry and automated synthesis platforms. These technologies offer improved control, safety, and efficiency compared to traditional batch methods. nih.govnih.govmdpi.com
Flow chemistry, in particular, is well-suited for handling reactions that are hazardous or difficult to control in batch, such as certain fluorination reactions. nih.gov The precise control over reaction parameters like temperature, pressure, and reaction time in microreactors can lead to higher yields and purities. nih.gov Future research in this area could involve:
Developing Continuous Flow Synthesis Routes: Designing and optimizing a multi-step continuous flow process for the synthesis of this compound and its derivatives. This would enable safer and more scalable production.
Automated Reaction Optimization: Utilizing robotic platforms coupled with artificial intelligence to autonomously explore reaction conditions and identify optimal synthetic protocols. sciencedaily.comliverpool.ac.ukthechemicalengineer.comhtworld.co.ukyoutube.com These "self-driving laboratories" can rapidly screen different reagents, catalysts, and solvents to maximize yield and minimize waste. illinois.eduresearchgate.net
On-demand Synthesis of Analogs: Creating automated systems that can synthesize a library of analogs of this compound by systematically varying the substituents on the aromatic ring or modifying the thiol group. nih.govsigmaaldrich.com This would greatly accelerate the exploration of structure-activity relationships for various applications.
| Technology | Application in Synthesis of this compound | Key Advantages |
| Flow Chemistry | Multi-step synthesis in microreactors. | Enhanced safety, improved heat and mass transfer, scalability. nih.govnih.gov |
| Automated Synthesis Robots | High-throughput screening of reaction conditions. | Increased speed of optimization, reduced human error. sciencedaily.comhtworld.co.uk |
| AI-Driven Platforms | Autonomous decision-making for reaction planning and optimization. | Accelerated discovery of optimal synthetic routes. liverpool.ac.ukthechemicalengineer.com |
Discovery of Novel Applications in Interdisciplinary Fields
The distinct properties imparted by the difluoroethyl and methanethiol (B179389) groups suggest that this compound could find novel applications in a variety of interdisciplinary fields. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, which is highly desirable in pharmaceuticals and agrochemicals. researchgate.netnumberanalytics.comnih.govresearchgate.netresearchgate.netnih.gov The thiol group provides a reactive handle for surface modification and bioconjugation.
Future research should explore the following interdisciplinary applications:
Materials Science and Nanotechnology: The thiol group allows for the formation of self-assembled monolayers (SAMs) on gold and other metallic surfaces. uh.eduresearchgate.netmdpi.comrsc.org The fluorinated tail of this compound would create a low-energy, hydrophobic, and chemically resistant surface. uh.eduresearchgate.net Such fluorinated SAMs have potential applications in microelectronics, anti-fouling coatings, and biosensors. mdpi.comresearchgate.net
Chemical Biology: The unique properties of organofluorine compounds make them valuable as probes for studying biological systems. researchgate.net The thiol group can be used to attach the molecule to biomolecules of interest. Derivatives of this compound could be developed as novel probes for ¹⁹F NMR spectroscopy or as tools for investigating protein-protein interactions. The synergistic effects of fluorine and sulfur could also be harnessed in the design of new bioactive compounds. acs.orgnih.gov
Agrochemicals: Fluorinated compounds are widely used in modern agrochemicals to enhance their efficacy and stability. researchgate.netresearchgate.netnih.gov The specific combination of the difluoroethyl group and the aromatic thiol structure could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.
| Interdisciplinary Field | Potential Application of this compound | Key Enabling Features |
| Materials Science | Formation of fluorinated self-assembled monolayers (SAMs) on gold surfaces. | Thiol group for surface anchoring; fluorinated tail for low surface energy and stability. uh.eduresearchgate.net |
| Chemical Biology | Development of ¹⁹F NMR probes and bioactive molecules. | Unique NMR signature of fluorine; thiol for bioconjugation; enhanced biological properties due to fluorine. researchgate.net |
| Agrochemicals | Design of novel pesticides with improved properties. | Enhanced metabolic stability and lipophilicity from the difluoroethyl group. researchgate.netnih.gov |
Q & A
Q. What are the key considerations when synthesizing (4-(1,1-Difluoroethyl)phenyl)methanethiol to ensure high yield and purity?
To synthesize this compound, focus on introducing the difluoroethyl group via nucleophilic substitution or coupling reactions. Sodium 2-chloro-2,2-difluoroacetate with a base like cesium carbonate in DMF can facilitate difluoromethylation of a phenolic precursor. Thiolation can then proceed via Mitsunobu reaction or thiol-disulfide exchange. Maintain an inert atmosphere to prevent oxidation of the thiol group. Purify via column chromatography under nitrogen to minimize disulfide by-product formation .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of ¹H, ¹³C, and ¹⁹F NMR to confirm the difluoroethyl and methanethiol groups. High-resolution mass spectrometry (HRMS) with an exact mass of 246.0811 g/mol validates molecular composition. FT-IR can identify the S-H stretch (~2570 cm⁻¹). Assess purity via HPLC with UV detection at 254 nm. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What solvents and conditions optimize solubility for biochemical assays?
The compound exhibits moderate solubility in DMSO (up to 50 mM) and DMF. For aqueous buffers, use co-solvents (≤5% DMSO) at pH 7.4 to prevent precipitation. Solubility can be enhanced via cyclodextrin inclusion complexes. Validate colloidal stability using dynamic light scattering .
Q. What safety precautions are essential during handling?
Use fume hoods and PPE (nitrile gloves, goggles). Avoid contact with oxidizing agents to prevent disulfide formation. Store separately from acids/bases. Equip spill kits with activated charcoal and neutralizers (e.g., sodium bicarbonate). Monitor air quality with H₂S detectors due to thiol volatility .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity with biological targets?
Perform molecular docking (e.g., AutoDock Vina) to model interactions with cysteine-containing enzymes. DFT calculations (B3LYP/6-311G**) predict the thiol group’s electrophilic susceptibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies mitigate methanethiol oxidation during storage and handling?
Store under argon/nitrogen at -20°C in amber vials. Add antioxidants like BHT (0.1%) in aprotic solvents (e.g., DMF). For reactions, use in-situ protection with trityl groups or disulfide formation, which can be deprotected using tris(2-carboxyethyl)phosphine (TCEP) .
Q. How does the difluoroethyl group influence electronic properties compared to non-fluorinated analogs?
The electron-withdrawing difluoroethyl group lowers the thiol’s pKa (increased acidity), enhancing nucleophilicity. Hammett σ constants (σ≈0.43) predict faster thiol-disulfide exchange rates. UV-Vis spectroscopy shows a hypsochromic shift in λmax due to reduced conjugation .
Q. What are common by-products during synthesis, and how can they be resolved?
By-products include disulfide dimers (from thiol oxidation) and incomplete difluoroethylation adducts. Use LC-MS (ESI+ mode) to identify dimers (m/z ~491.16). Separate monomers via preparative TLC (hexane:EtOAc 4:1). ¹⁹F NMR detects residual fluorinated intermediates .
Q. How can researchers design SAR studies to evaluate bioactivity?
Synthesize analogs with varied substituents (e.g., para- vs meta-difluoroethyl, thiol vs selenol). Test in enzyme inhibition assays (e.g., cysteine proteases) and antimicrobial panels. Apply multivariate analysis (e.g., PCA) to correlate logP, σ-Hammett, and IC50. Validate binding modes via co-crystallography .
Q. What strategies assess metabolic stability in vitro?
Incubate with liver microsomes (human/rat) in NADPH-supplemented PBS. Monitor parent compound depletion via LC-MS/MS. Identify metabolites using Q-TOF mass spectrometry . Glutathione trapping assays detect reactive thiol intermediates. Compare half-life (t½) values against control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
